molecular formula C14H21N3O3 B8127590 3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8127590
M. Wt: 279.33 g/mol
InChI Key: FNHHCNFJSUKOBF-UHFFFAOYSA-N
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Description

3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with the molecular formula C13H19O2N3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a pyridine ring substituted with an amino group and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the pyridine moiety and the tert-butyl ester group. The reaction conditions often include the use of strong bases, such as sodium hydride (NaH), and solvents like tetrahydrofuran (THF) to facilitate the formation of the azetidine ring. The pyridine derivative is then introduced through nucleophilic substitution reactions, and the tert-butyl ester group is added using tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group on the pyridine ring can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols are used under basic conditions to replace the ester group.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group on the pyridine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the azetidine ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-((diethylamino)methyl)azetidine-1-carboxylate
  • tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
  • tert-Butyl 1-(4-methoxybenzyl)azetidine-2-carboxylate

Uniqueness

3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the amino-substituted pyridine ring, which imparts distinct chemical and biological properties. This differentiates it from other azetidine derivatives that may lack such functional groups or have different substituents .

Properties

IUPAC Name

tert-butyl 3-[(5-aminopyridin-2-yl)oxymethyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-10(8-17)9-19-12-5-4-11(15)6-16-12/h4-6,10H,7-9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHHCNFJSUKOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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